molecular formula C10F21I B1673059 Perfluorodecyl iodide CAS No. 423-62-1

Perfluorodecyl iodide

Cat. No.: B1673059
CAS No.: 423-62-1
M. Wt: 645.98 g/mol
InChI Key: UDWBMXSQHOHKOI-UHFFFAOYSA-N
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Description

Perfluorodecyl iodide is an organic compound with the molecular formula C10F21I. It is a perfluorinated compound, meaning all hydrogen atoms in the decyl chain are replaced by fluorine atoms. This compound is known for its high stability and unique physicochemical properties, such as hydrophobicity and oleophobicity .

Safety and Hazards

Perfluorodecyl iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Perfluorodecyl iodide plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form halogen bonds with proteins and enzymes, which can influence their activity and stability. For instance, this compound has been used as an interfacial capturer in perovskite solar cells, where it interacts with iodide ions to enhance the stability of the cells . This interaction is crucial for maintaining the efficiency and longevity of the solar cells.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. In cellular systems, this compound can influence cell signaling pathways and gene expression. It has been observed to affect the stability of perovskite solar cells by capturing iodide ions, which can prevent the formation of defects and enhance the overall performance of the cells . Additionally, this compound’s hydrophobic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through halogen bonding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to capture and confine iodide ions through halogen bonding, which enhances the stability of perovskite solar cells under various conditions . This mechanism is essential for preventing the degradation of the cells and maintaining their efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound remains stable under normal conditions, but its effectiveness in capturing iodide ions may decrease over extended periods . Long-term exposure to this compound can also lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These temporal effects are important considerations for the use of this compound in various applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with changes in thyroid function and potential toxicity in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been shown to undergo hydrolysis and other metabolic transformations in biological systems . These metabolic pathways can influence the overall bioavailability and toxicity of this compound, making it important to study its metabolism in detail.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissue . This distribution pattern can affect the localization and activity of this compound, influencing its overall effectiveness in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is often found in lipid-rich compartments, such as the endoplasmic reticulum and cell membranes . This localization can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for optimizing its use in various biochemical and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorodecyl iodide can be synthesized through the iodination of perfluorodecane. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete iodination .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Perfluorodecyl iodide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form perfluorodecane.

    Oxidation Reactions: It can be oxidized to form perfluorodecanoic acid

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Perfluorodecyl iodide can be compared with other perfluorinated iodides, such as:

  • Perfluorohexyl iodide (C6F13I)
  • Perfluorooctyl iodide (C8F17I)
  • Perfluorododecyl iodide (C12F25I)

These compounds share similar properties, such as high stability and hydrophobicity, but differ in their chain lengths and specific applications. This compound is unique due to its optimal chain length, which balances reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWBMXSQHOHKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059974
Record name Perfluorodecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

423-62-1
Record name Perfluorodecyl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Henicosafluoro-10-iododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluorodecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Henicosafluoro-10-iododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorodecyl iodide
Reactant of Route 2
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Perfluorodecyl iodide
Reactant of Route 3
Perfluorodecyl iodide
Reactant of Route 4
Perfluorodecyl iodide
Reactant of Route 5
Perfluorodecyl iodide
Reactant of Route 6
Perfluorodecyl iodide

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